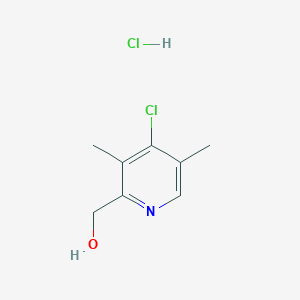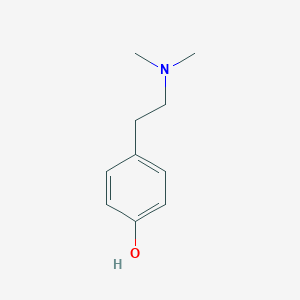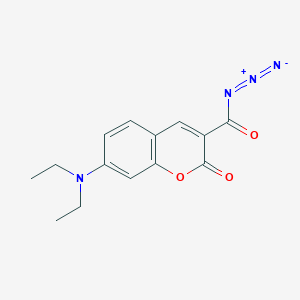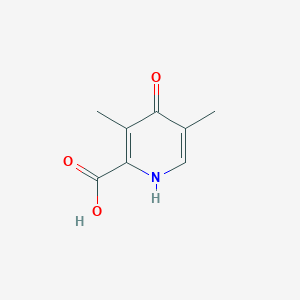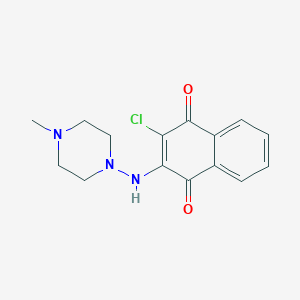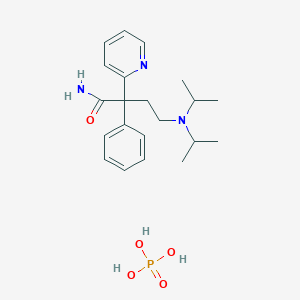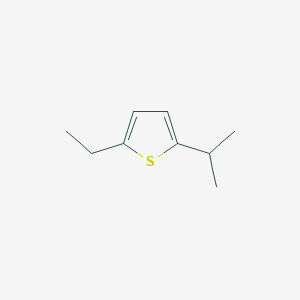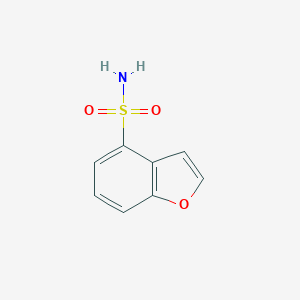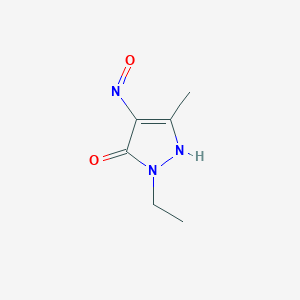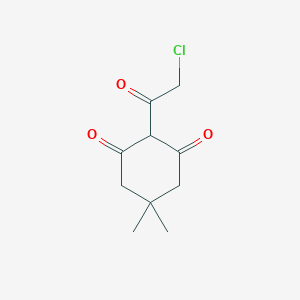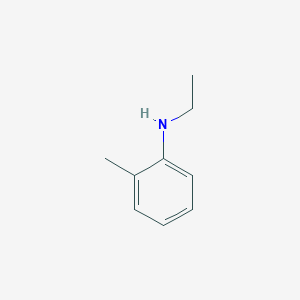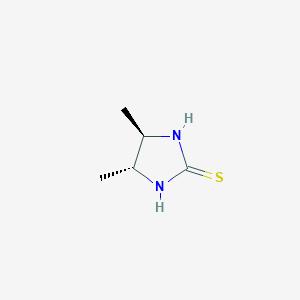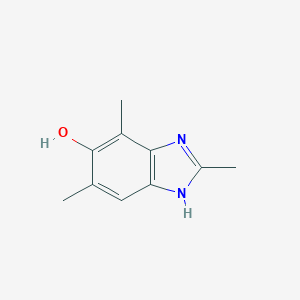
5-Bromo-2-fluorophenylboronic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds, such as 4-((2-fluoro-5-pyridyl)dimethylsilyl)phenylboronic acid, involves the use of elemental analyses, multinuclear NMR experiments, and single-crystal X-ray diffraction studies . Another synthesis method for a related compound, 4-(2-Bromoacetyl)-3-fluorophenylboronic acid, includes a Grignard reaction, protection of the carbonyl group, another Grignard reaction, and substitution by
Applications De Recherche Scientifique
1. Synthesis Applications
5-Bromo-2-fluorophenylboronic acid plays a significant role in various synthesis processes. For example, Szumigala et al. (2004) demonstrated its use in the scalable synthesis of 2-bromo-3-fluorobenzonitrile, showcasing the broad applicability of aryl boronic acids in halodeboronation reactions (Szumigala et al., 2004). Additionally, Sutherland and Gallagher (2003) utilized it in the synthesis of 3,5-disubstituted 2-fluoropyridines, further highlighting its versatility in organic synthesis (Sutherland & Gallagher, 2003).
2. Catalysis Research
In catalysis research, this compound has been used in studies on Suzuki-Miyaura C-C Coupling reactions. Erami et al. (2017) explored its use in the preparation of fluorinated biphenyl derivatives, emphasizing the significance of aryl boronic acids in green chemistry and their applications in the pharmaceutical industry (Erami et al., 2017).
3. Photophysical Studies
Hwang et al. (2018) synthesized fluorescein derivatives using 5-Bromo-2-fluorophenylboronic acid, demonstrating its application in photophysical studies and its potential for cross-coupling reactions to create novel materials with unique emission properties (Hwang et al., 2018).
4. Medicinal Chemistry
Although specific applications in medicinal chemistry were not directly found in this search, the broader category of aryl boronic acids, to which 5-Bromo-2-fluorophenylboronic acid belongs, has been investigated for their potential in drug discovery and development. For instance, Psurski et al. (2018) studied the antiproliferative potential of simple phenylboronic acid derivatives, highlighting their promising role in experimental oncology (Psurski et al., 2018).
5. Organic Chemistry Education
In the field of education, Lee et al. (2020) incorporated 5-Bromo-2-fluorophenylboronic acid in an undergraduate laboratory experiment. This experiment aimed to introduce students to high-throughput experimentation techniques, specifically focusing on the Suzuki–Miyaura cross-coupling reaction (Lee et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
(5-bromo-2-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBrFO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBDPRKNAFOOGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Br)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10446091 | |
| Record name | 5-Bromo-2-fluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-fluorophenylboronic acid | |
CAS RN |
112204-57-6 | |
| Record name | 5-Bromo-2-fluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-fluorobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxyphenyl)-N'-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate](/img/structure/B123051.png)
